molecular formula C10H9ClN2 B8246793 5-(3-Chlorobenzyl)-1H-imidazole

5-(3-Chlorobenzyl)-1H-imidazole

Cat. No.: B8246793
M. Wt: 192.64 g/mol
InChI Key: NBXLCDCXWGIOOV-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3-chlorobenzyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobenzyl)-1H-imidazole typically involves the reaction of 3-chlorobenzyl chloride with imidazole under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobenzyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form the corresponding 5-(3-chlorobenzyl)-1H-imidazoline.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromobenzyl)-1H-imidazole
  • 5-(3-Methylbenzyl)-1H-imidazole
  • 5-(3-Nitrobenzyl)-1H-imidazole

Uniqueness

5-(3-Chlorobenzyl)-1H-imidazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXLCDCXWGIOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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